molecular formula C17H22N6O B2555375 N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide CAS No. 2034411-48-6

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2555375
M. Wt: 326.404
InChI Key: OGFPXJMSAOYWEY-UHFFFAOYSA-N
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Description

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, commonly known as THIP, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. THIP is a selective agonist for GABA receptors, which are the primary inhibitory neurotransmitters in the central nervous system.

Scientific Research Applications

Molecular Interactions and CB1 Cannabinoid Receptor Antagonism

N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide has been explored for its molecular interactions, particularly with the CB1 cannabinoid receptor. In a study by Shim et al. (2002), the antagonist's conformational analysis and its interaction with the CB1 receptor were examined. The research developed unified pharmacophore models for CB1 receptor ligands, demonstrating the antagonist's binding interaction with the receptor (Shim et al., 2002).

Structure-Activity Relationships

Research by Lan et al. (1999) delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This study's findings were pivotal in understanding the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).

Radioligand Binding Analyses

The antagonist's interaction with cannabinoid receptors was further elucidated through radioligand binding analyses, as detailed in a study by Gatley et al. (1996). This research highlighted the potential of using iodinated compounds as gamma-enriching SPECT ligands for in vivo characterization of brain CB1 receptor binding (Gatley et al., 1996).

Antibacterial Activity and DNA Gyrase Inhibition

A study by Jinbo et al. (1993) investigated the antibacterial activity of tetracyclic pyridone carboxylic acids, closely related to the core structure of the compound . The study provided insights into the activity of these compounds against both Gram-positive and -negative bacteria, as well as their inhibition of DNA gyrase from Escherichia coli (Jinbo et al., 1993).

Synthesis and Antiallergic Activity

Research into the synthesis of antiallergic agents, such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines, offers a relevant perspective on the potential applications of this compound. This study by Nohara et al. (1985) focused on the synthesis and evaluation of such compounds, noting their significant antiallergic activity in vivo (Nohara et al., 1985).

Mycobacterium Tuberculosis Inhibition

Shindikar and Viswanathan (2005) explored novel fluoroquinolones, including compounds similar in structure to N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, for their in vivo activity against Mycobacterium tuberculosis, demonstrating potential therapeutic applications (Shindikar & Viswanathan, 2005).

properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c24-17(15-5-8-18-20-15)19-13-6-9-23(10-7-13)16-11-12-3-1-2-4-14(12)21-22-16/h5,8,11,13H,1-4,6-7,9-10H2,(H,18,20)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFPXJMSAOYWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide

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